molecular formula C12H21NO3 B169694 Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate CAS No. 170491-61-9

Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate

Cat. No. B169694
M. Wt: 227.3 g/mol
InChI Key: VPUHJQDNBOTMSI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 170491-61-9 . It has a molecular weight of 227.3 and its IUPAC name is tert-butyl 2-(2-oxoethyl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h9-10H,4-8H2,1-3H3 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate is a solid .

Scientific Research Applications

Synthesis and Characterization

Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate and its derivatives have been extensively studied for their synthesis and structural characterization. Kulkarni et al. (2016) synthesized derivatives of this compound, characterized them using spectroscopic methods, and analyzed their crystal structures, revealing interesting molecular shapes and interactions (Kulkarni et al., 2016). Mamat et al. (2012) reported on the molecular structure of a similar compound, providing insights into bond lengths and angles typical for this piperazine-carboxylate class (Mamat, Flemming, & Köckerling, 2012).

Biological Activity

Some derivatives of this compound have been evaluated for their biological activities. Kulkarni et al. (2016) explored the antibacterial and antifungal activities of these compounds, finding them to be moderately active against several microorganisms (Kulkarni et al., 2016).

Application in Synthesis of Bioactive Alkaloids

The compound has been utilized as a building block in the synthesis of biologically active alkaloids. Passarella et al. (2005) demonstrated its use in the stereoselective synthesis of various alkaloids, highlighting its versatility as a chiral building block (Passarella et al., 2005).

Intermediate in Pharmaceutical Synthesis

It also serves as a key intermediate in the synthesis of pharmaceutical compounds. Wang et al. (2015) described its role in the synthesis of Vandetanib, an anticancer drug (Wang et al., 2015).

Crystallography and Molecular Packing

The compound's crystal structure and molecular packing have been the subject of several studies. Didierjean et al. (2004) conducted X-ray studies to understand its molecular packing and hydrogen bonding patterns (Didierjean et al., 2004).

Safety And Hazards

The safety information available indicates that Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate may cause skin irritation and serious eye irritation . It’s recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(13)7-9-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUHJQDNBOTMSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440770
Record name Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate

CAS RN

170491-61-9
Record name Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
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Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
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Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate
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Reactant of Route 6
Tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate

Citations

For This Compound
2
Citations
Y Liang, F Strieth-Kalthoff, P Bellotti, F Glorius - Chem Catalysis, 2021 - cell.com
The development of a catalytic strategy for one-carbon homologation is of foundational importance in organic synthesis enabling quick elaboration of useful molecules. Herein, we …
Number of citations: 14 www.cell.com
R Singh, G Panda - RSC advances, 2013 - pubs.rsc.org
An efficient chiral pool approach using L-proline to access 14-azasteroids under mild reaction conditions has been described. The key step involves the intramolecular SN2′ …
Number of citations: 19 pubs.rsc.org

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